N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cinnamamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

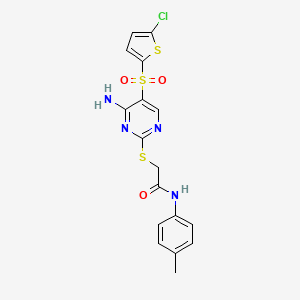

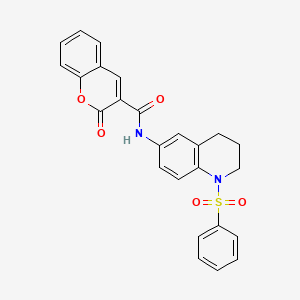

“N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cinnamamide” is a chemical compound that is part of the pyrazole family . Pyrazoles are known for their diverse pharmacological effects .

Synthesis Analysis

The synthesis of pyrazole-based ligands, such as “N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cinnamamide”, often involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . The ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal .Molecular Structure Analysis

The molecular structure of “N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cinnamamide” is characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Chemical Reactions Analysis

Pyrazole-based ligands, such as “N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cinnamamide”, have been used in various applications, including as a catalyst for hydrolysis reactions and oxidation . They can promote a unique coordination with the metal ions, which can be used as a precursor for the development of metalloenzyme .Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-phenylprop-2-enamide: and its derivatives have been investigated for their antimicrobial potential. Researchers have synthesized novel compounds by cyclization, condensation reactions, hydrolysis, and formylation. These derivatives exhibit increased antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .

Heterocyclic Chemistry

The compound’s pyrrole-3-carboxylate structure places it within the realm of heterocyclic chemistry. Heterocycles play a crucial role in drug discovery and development. The synthesis and modification of such compounds contribute to the creation of new therapeutic agents .

Chalcone Derivatives

Chalcones, which contain a β-unsaturated α,β-diketone system, are versatile compounds with diverse pharmacological activities. Researchers have explored chalcone derivatives, including those based on (2E)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-phenylprop-2-enamide , for their potential as anti-invasive, antiproliferative, and antibacterial agents. These compounds offer an interesting template for further drug development .

Colorless Nitrogen-Containing Compounds

The compound’s five-membered ring structure with nitrogen atoms makes it relevant in the study of colorless compounds. Such compounds have significance in various contexts, including biological processes (e.g., chlorophyll and porphyrins) and chemical reactions (e.g., polymerization) .

Antimalarial Properties

While not explicitly reported for this compound, the presence of pyrazole moieties suggests potential antimalarial activity. Pyrazoles have been studied as promising agents against malaria parasites .

Biological Functions

Researchers have explored the biological functions of (2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-phenylprop-2-enamide and its derivatives. These investigations include evaluating its effects on cellular processes, enzymatic activity, and potential therapeutic applications .

Zukünftige Richtungen

The future directions for “N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cinnamamide” and similar compounds could involve further developments in catalytic processes relating to catecholase activity . Additionally, they could be used as a model for further developments in various applications, including as a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a medicine, and an antibiotic agent .

Eigenschaften

IUPAC Name |

(E)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c1-13-12-14(2)19(18-13)11-10-17-16(20)9-8-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,17,20)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFDMPJWWYEXNJ-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C=CC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1CCNC(=O)/C=C/C2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cinnamamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methylphenyl)-4-[1-(2-oxo-2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2598067.png)

![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2598068.png)

![4-Methyl-2-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2598071.png)

![1-Isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylic acid](/img/structure/B2598072.png)

![N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![methyl 4-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2598075.png)

![1-(3,4-dimethylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2598076.png)

![Methyl 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2598083.png)

![1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2598086.png)